Fladrafinil
Overview
Description
CRL-40,941, also known as fladrafinil or fluorafinil, is a synthetic eugeroic compound closely related to adrafinil and modafinil. It is known for its wakefulness-promoting properties and has been found to produce anti-aggressive effects in animals, which adrafinil does not produce. CRL-40,941 is purportedly 3–4 times more potent than adrafinil .
Mechanism of Action
Fladrafinil, also known as CRL-40941, is a eugeroic and nootropic agent that has gained attention for its potential to enhance cognitive function and wakefulness . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound’s primary mechanism of action works by enhancing the release of dopamine and norepinephrine . These neurotransmitters play a crucial role in regulating mood, focus, and wakefulness .
Mode of Action
It also increases the levels of norepinephrine in the brain . As a result, this compound improves working memory, concentration, attention span, motivation, mood, and overall cognitive function .
Biochemical Pathways
This compound influences several key biochemical processes in the brain. It modulates the levels of neurotransmitters such as dopamine, norepinephrine, and histamine, which are involved in regulating wakefulness, attention, and cognitive function .
Pharmacokinetics
This compound is a prodrug , meaning it converts into modafinil within your body . The benefits of using this compound over alternatives like modafinil include a broader range of cognitive enhancements without some pesky limitations . .
Result of Action
The molecular and cellular effects of this compound’s action result in enhanced cognitive function. It has been shown to increase levels of dopamine, norepinephrine, and histamine, which play crucial roles in regulating wakefulness, attention, and memory . Additionally, this compound has been reported to modulate GABA levels, potentially contributing to its anti-aggressive and mood-enhancing properties .
Action Environment
Biochemical Analysis
Biochemical Properties
Fladrafinil has been shown to influence several key biochemical processes in the brain . It modulates the levels of neurotransmitters such as dopamine, norepinephrine, and histamine, which are involved in regulating wakefulness, attention, and cognitive function .
Cellular Effects
This compound is believed to enhance cognitive function through its effects on key neurotransmitter systems in the brain . It has been shown to increase levels of dopamine, norepinephrine, and histamine, which play crucial roles in regulating wakefulness, attention, and memory . Additionally, this compound has been reported to modulate GABA levels, potentially contributing to its anti-aggressive and mood-enhancing properties .
Molecular Mechanism
This compound’s primary mechanism of action works by enhancing the release of dopamine and norepinephrine . These neurotransmitters play a crucial role in regulating mood, focus, and wakefulness . With a little boost from this compound, you’re going to feel more alert and on top of your cognitive game .
Temporal Effects in Laboratory Settings
This property makes it a better choice for those needing a more prolonged boost of their ability to concentrate throughout the day or night .
Metabolic Pathways
This compound is metabolized into modafinil, which primarily acts as a wakefulness-promoting agent . This metabolic pathway is more streamlined compared to similar compounds, potentially contributing to this compound’s enhanced potency and better side effect profile .
Transport and Distribution
As a prodrug, this compound is metabolized into modafinil in the body , suggesting that its transport and distribution may be similar to that of modafinil.
Subcellular Localization
Given that it is a prodrug metabolized into modafinil in the body , it is likely that its subcellular localization would be similar to that of modafinil.
Preparation Methods
Synthetic Routes and Reaction Conditions
CRL-40,941 is synthesized through a series of chemical reactions starting from adrafinilThis is achieved through a halogenation reaction using fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of CRL-40,941 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
CRL-40,941 undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be oxidized to sulfone under strong oxidizing conditions.
Reduction: The sulfoxide group can be reduced to sulfide using reducing agents.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
CRL-40,941 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on neurotransmitter systems and its potential as a cognitive enhancer.
Medicine: Investigated for its wakefulness-promoting properties and potential use in treating sleep disorders such as narcolepsy and sleep apnea.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery
Comparison with Similar Compounds
CRL-40,941 is closely related to other eugeroic compounds such as adrafinil and modafinil. Compared to adrafinil, CRL-40,941 is more potent and produces anti-aggressive effects that adrafinil does not. Modafinil, on the other hand, is a well-known wakefulness-promoting agent but lacks the anti-aggressive properties of CRL-40,941 .
List of Similar Compounds
- Adrafinil
- Modafinil
- CRL-40,940
- Fluorenol
- CE-123
Properties
IUPAC Name |
2-[bis(4-fluorophenyl)methylsulfinyl]-N-hydroxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3S/c16-12-5-1-10(2-6-12)15(22(21)9-14(19)18-20)11-3-7-13(17)8-4-11/h1-8,15,20H,9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGUUSVYPXTWMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)S(=O)CC(=O)NO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536590 | |
Record name | 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40536590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90212-80-9 | |
Record name | 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90212-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fladrafinil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090212809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40536590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLADRAFINIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RT6X0M01F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any documented cases of Fladrafinil overdose, and what information is available regarding its potential risks?
A2: While the provided research does not delve into the specific mechanisms of this compound overdose, a documented case report highlights an instance of combined this compound and f-phenibut overdose. [] This underscores the importance of treating these substances with caution and acknowledging the potential risks associated with their use. Further research is crucial to establish clear safety profiles and understand the potential long-term effects of this compound.
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